N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an iodo-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide stands out due to its unique iodo-substituted benzamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
81217-09-6 |
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Molecular Formula |
C21H22IN3O2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodo-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22IN3O2/c1-14(2)24(20(26)17-12-8-9-13-18(17)22)19-15(3)23(4)25(21(19)27)16-10-6-5-7-11-16/h5-14H,1-4H3 |
InChI Key |
KUFHFULDOKDQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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